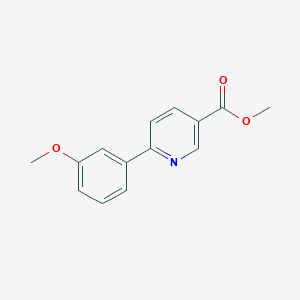

Methyl 6-(3-methoxyphenyl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

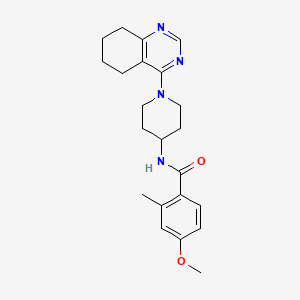

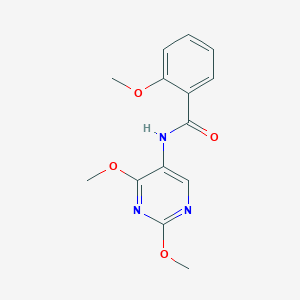

Methyl 6-(3-methoxyphenyl)nicotinate is a chemical compound with the CAS Number: 869985-47-7 . It has a molecular weight of 243.26 and its IUPAC name is methyl 6-(3-methoxyphenyl)nicotinate . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for Methyl 6-(3-methoxyphenyl)nicotinate is1S/C14H13NO3/c1-17-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)18-2/h3-9H,1-2H3 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

Methyl 6-(3-methoxyphenyl)nicotinate is a white to yellow solid . It is stored at a temperature of +4°C .Applications De Recherche Scientifique

Antiprotozoal Activity

The synthesis and evaluation of nicotinate derivatives have shown significant promise in antiprotozoal activity. For instance, compounds synthesized from nicotinonitrile derivatives demonstrated potent in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some compounds curative in an in vivo mouse model for trypanosomiasis at low oral dosages. This underscores the potential of nicotinate derivatives in the development of new antiprotozoal drugs (Ismail et al., 2003).

Antineoplastic Activities

Research into 6-substituted nicotinamides has uncovered moderate activity against certain cancers, such as leukemia, suggesting a potential avenue for the development of new anticancer agents. The structural modification of the nicotinate backbone to include various substituents highlights the adaptability of this chemical scaffold for therapeutic purposes (Ross, 1967).

Organic Synthesis and Catalysis

Nicotinate derivatives have found applications in organic synthesis, particularly in catalysis. An example includes the Fe(II)/Au(I) relay catalyzed transformation of propargylisoxazoles to pyridines, providing efficient access to 6-halonicotinates. This method represents a significant advancement in the synthesis of pyridine derivatives, offering a versatile approach to accessing a wide range of nicotinate analogs (Galenko et al., 2017).

Apoptosis Induction

N-phenyl nicotinamides, identified through cell- and caspase-based high throughput screening assays, emerged as a new class of potent inducers of apoptosis. These compounds exhibit significant potential for cancer therapy by inhibiting microtubule polymerization and inducing apoptosis in cancer cells, highlighting the therapeutic relevance of nicotinate derivatives in oncology (Cai et al., 2003).

Retinoprotective Effects

Research into the retinoprotective effects of nicotinate derivatives has demonstrated the potential of these compounds in preventing ischemic injuries in the eye. Studies on rats suggest that certain nicotinate compounds can significantly improve retinal microcirculation and resistance to ischemia, offering promising avenues for the treatment of retinal diseases (Peresypkina et al., 2020).

Antinociceptive Activity

The synthesis and evaluation of methyl nicotinate for antinociceptive activity indicate its potential in pain management. Studies have shown that methyl nicotinate can significantly reduce pain responses in animal models, suggesting its utility as a novel analgesic agent (Erharuyi et al., 2015).

Safety and Hazards

Methyl 6-(3-methoxyphenyl)nicotinate should be handled with care. It is advised to avoid contact with skin and eyes, and to avoid breathing in dust . The compound should be stored in a dry, cool, and well-ventilated place . In case of contact with skin or eyes, rinse with pure water for at least 15 minutes and consult a doctor .

Propriétés

IUPAC Name |

methyl 6-(3-methoxyphenyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(16)18-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVVWJQUWZBRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(3-methoxyphenyl)nicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)

![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)

![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)

![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2666139.png)

![methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2666145.png)